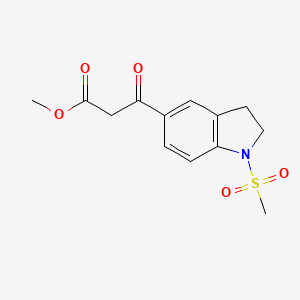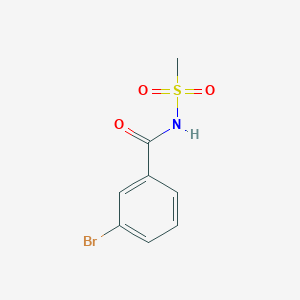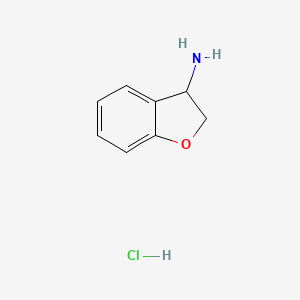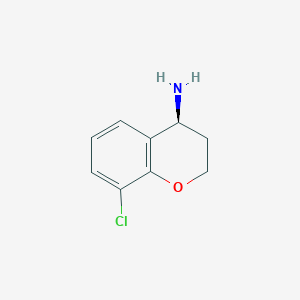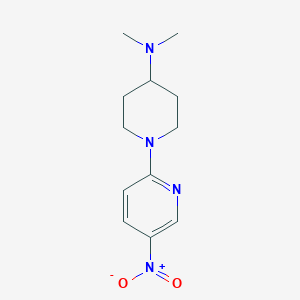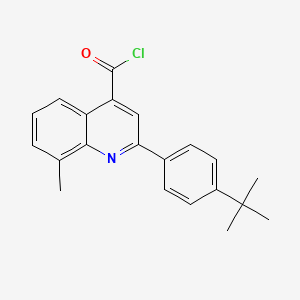
2-(4-Tert-butylphenyl)-8-methylquinoline-4-carbonyl chloride
説明
The compound “2-(4-Tert-butylphenyl)-8-methylquinoline-4-carbonyl chloride” is a complex organic molecule. It contains a quinoline ring, which is a heterocyclic aromatic organic compound with the chemical formula C9H7N. Quinolines are used in the manufacture of dyes, the preparation of hydroxyquinoline sulfate and niacin. They are also found in several natural products, such as quinine .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a quinoline ring, a tert-butylphenyl group, and a carbonyl chloride group. The positions of these groups (2-position for the tert-butylphenyl and 4-position for the carbonyl chloride) would significantly influence the compound’s chemical properties .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the electron-rich quinoline ring and the electron-withdrawing carbonyl chloride group. The tert-butylphenyl group is likely quite inert. Without specific experimental data, it’s difficult to predict the exact reactions this compound would undergo .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the aromatic quinoline and phenyl rings may contribute to its stability and possibly its solubility in organic solvents .科学的研究の応用
1. Polymerization Catalysts
- Imine vanadyl complexes, involving similar quinolinolato ligands, have been utilized as pre-catalysts for the polymerization of ethylene, showing high activity and producing linear polyethylene. These complexes demonstrate potential in ethylene polymerization and ring opening polymerization of ε-caprolactone (Ma et al., 2014).
2. Sensor Technology
- Palladium complexes based on similar quinoline derivatives have been used in nanogravimetric sensors for detecting carbon monoxide. These sensors display good reproducibility and sensitivity, highlighting the applicability of such compounds in environmental monitoring (Antonaroli et al., 2015).
3. Luminescent Materials
- Compounds structurally related to 2-(4-Tert-butylphenyl)-8-methylquinoline-4-carbonyl chloride have been synthesized and utilized in organic light-emitting diodes (OLEDs). These materials exhibit strong red color luminescence, offering potential applications in display technologies (Chang & Chow, 2011).
4. Coordination Chemistry
- Copper(I) and palladium complexes involving similar quinoline ligands have been studied, revealing insights into their coordination chemistry and potential applications in catalysis and materials science (Pasquali et al., 1983).
5. Organic Synthesis
- Quinoline derivatives have been utilized in the synthesis of isoquinolines, a key structural motif in many natural products and pharmaceuticals, demonstrating the versatility of these compounds in organic synthetic methodologies (Pilgrim et al., 2013).
作用機序
将来の方向性
特性
IUPAC Name |
2-(4-tert-butylphenyl)-8-methylquinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClNO/c1-13-6-5-7-16-17(20(22)24)12-18(23-19(13)16)14-8-10-15(11-9-14)21(2,3)4/h5-12H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQCOXVBNAKNNRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC=C(C=C3)C(C)(C)C)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201156800 | |
| Record name | 2-[4-(1,1-Dimethylethyl)phenyl]-8-methyl-4-quinolinecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201156800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Tert-butylphenyl)-8-methylquinoline-4-carbonyl chloride | |
CAS RN |
1160254-27-2 | |
| Record name | 2-[4-(1,1-Dimethylethyl)phenyl]-8-methyl-4-quinolinecarbonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1160254-27-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[4-(1,1-Dimethylethyl)phenyl]-8-methyl-4-quinolinecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201156800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



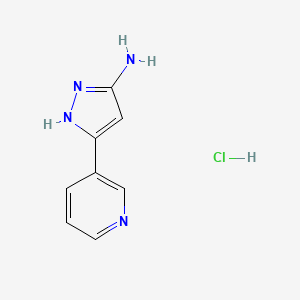
![Tert-butyl 2-azabicyclo[2.2.1]hept-1-ylmethylcarbamate](/img/structure/B1393801.png)



